molecular formula C16H17BrO B7869924 (4-Bromophenyl)(mesityl)methanol CAS No. 29334-21-2

(4-Bromophenyl)(mesityl)methanol

Cat. No.: B7869924
CAS No.: 29334-21-2
M. Wt: 305.21 g/mol
InChI Key: UPCDEXFOAQKHBK-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(mesityl)methanol ( 1261958-13-7) is a high-value diaryl carbinol that serves as a crucial synthetic intermediate in pharmaceutical and advanced materials research . This compound, with the molecular formula C16H17BrO, belongs to a class of chiral benzhydrol derivatives known for their utility as building blocks in the synthesis of physiologically active molecules . Diaryl carbinols are recognized as key precursors to compounds with significant therapeutic properties, including antitussive, antiemetic, and bronchial muscle-relaxing effects, as demonstrated by structurally similar alcohols . The mesityl (2,4,6-trimethylphenyl) and 4-bromophenyl groups contribute steric bulk, making this alcohol a relevant substrate for studying asymmetric biocatalytic reductions and other transformative reactions to produce enantiopure materials, which are essential for drug development . The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, enabling rapid diversification of molecular architectures . This compound is provided for research applications as a specialized building block. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(2,4,6-trimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-4-6-14(17)7-5-13/h4-9,16,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCDEXFOAQKHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC=C(C=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238210
Record name α-(4-Bromophenyl)-2,4,6-trimethylbenzenemethanol
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Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29334-21-2
Record name α-(4-Bromophenyl)-2,4,6-trimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29334-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(4-Bromophenyl)-2,4,6-trimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromophenyl Mesityl Methanol and Analogous Diarylcarbinols

Reduction Strategies for Corresponding Ketone Precursors

A primary route to (4-Bromophenyl)(mesityl)methanol involves the reduction of its corresponding ketone precursor, (4-Bromophenyl)(mesityl)methanone. The steric hindrance imposed by the mesityl group necessitates robust reduction methods, while the synthesis of enantiomerically pure carbinols requires sophisticated asymmetric techniques.

Asymmetric Reduction Approaches to Chiral Carbinols

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, yielding chiral secondary alcohols that are crucial building blocks for pharmaceuticals and other functional materials. nih.govwikipedia.org For diaryl ketones like (4-Bromophenyl)(mesityl)methanone, where the steric and electronic properties of the two aryl groups differ, achieving high enantioselectivity can be challenging. researchgate.net

Several catalytic systems are employed for this transformation:

Oxazaborolidine Catalysts: Corey-Bakshi-Shibata (CBS) catalysts, which are oxazaborolidines, are widely used for the asymmetric reduction of ketones in the presence of a stoichiometric reducing agent like borane (B79455) or catecholborane. wikipedia.orgrsc.org These catalysts have proven effective for a range of simple ketones. wikipedia.org

Transition Metal Catalysis: Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective for asymmetric transfer hydrogenation. wikipedia.org These reactions typically use isopropanol (B130326) or formic acid as an inexpensive and safe hydrogen source. wikipedia.org Chiral ligands, such as those derived from pseudo-peptides, coordinate to the metal center and induce enantioselectivity in the reduction of various acetophenone (B1666503) derivatives and other ketones. sigmaaldrich.com For ketones that can chelate the metal, transition metal-catalyzed reactions can offer higher enantioselectivities compared to other methods. wikipedia.org

Biocatalysis: Enzymes, particularly alcohol dehydrogenases from sources like marine-derived fungi, offer a green and highly enantioselective route for reducing prochiral ketones. nih.govresearchgate.net Whole-cell biotransformations using either growing or resting cells have been successfully applied to the asymmetric reduction of various aromatic ketones, achieving high yields and excellent enantioselectivities (>99% ee). nih.gov

The selection of the appropriate catalyst and reaction conditions is critical and often depends on the specific substrate. The data below illustrates typical results for the asymmetric reduction of various ketones using different catalytic systems.

Ketone SubstrateCatalyst/MethodReductantYield (%)Enantiomeric Excess (ee, %)
AcetophenoneRu-complex with pseudo-dipeptide ligand2-Propanol>9997
1-(3,4-Dichlorophenyl)ethan-1-oneResting cells of Rhodotorula rubraGlucose>99>99
4-Chlorophenyl pyridin-2-yl ketoneEngineered Alcohol DehydrogenaseIsopropanol>90>99

Chiral Resolution Techniques for Racemic Diarylcarbinols

When a racemic mixture of a diarylcarbinol is synthesized, it can be separated into its constituent enantiomers through chiral resolution. wikipedia.org

Common methods include:

Diastereomeric Salt Formation: This is the most prevalent method, where the racemic alcohol is reacted with a chiral resolving agent, such as an enantiomerically pure acid like dibenzoyl-L-tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. wikipedia.orgchemicalbook.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the alcohol is recovered by removing the resolving agent. wikipedia.org

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. mdpi.com The enzyme selectively catalyzes the acylation of one enantiomer over the other, leaving the unreacted enantiomer in high enantiomeric purity. This method is noted for its high stereoselectivity. tcichemicals.com

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers on an analytical and preparative scale. mdpi.comnih.gov The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. nih.gov

General Catalytic and Reagent-Based Reductions of Diaryl Ketones

For the synthesis of racemic this compound, a variety of general reduction methods are available. The choice of reagent is often dictated by functional group tolerance and reaction conditions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. Rhodium-based catalysts, such as Wilkinson's catalyst, are effective for the hydrogenation of ketones. capes.gov.bryoutube.com The reaction proceeds via oxidative addition of hydrogen to the rhodium complex, followed by coordination of the ketone, insertion, and reductive elimination to yield the alcohol. youtube.com Other rhodium complexes have also shown high activity in driving hydrogenation reactions under mild conditions. nih.govacs.org

Hydride Reductions: Stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols. wikipedia.org These reagents deliver a hydride ion to the carbonyl carbon. Due to the steric bulk of the mesityl group in (4-Bromophenyl)(mesityl)methanone, stronger reducing agents or harsher conditions might be necessary compared to less hindered ketones.

Organometallic Reagent-Mediated Syntheses of Carbinols

An alternative to ketone reduction is the construction of the diarylcarbinol skeleton through the addition of an organometallic nucleophile to an aldehyde. This approach allows for the convergent synthesis of complex carbinols.

Palladium-Catalyzed Base-Free Additions of Aryltriolborates to Aldehydes for Carbinol Formation

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds. The addition of arylboron reagents to aldehydes is a versatile route to diarylcarbinols.

A notable advancement is the palladium-catalyzed 1,2-addition of potassium aryltrifluoroborates to aldehydes. nih.govacs.org This process can proceed under aqueous conditions and tolerates a wide array of functional groups on both the aryltrifluoroborate and the aldehyde, affording a diverse range of carbinol derivatives in good to excellent yields. nih.gov For the synthesis of this compound, this would involve the reaction of potassium mesityltrifluoroborate with 4-bromobenzaldehyde (B125591).

Similarly, the palladium-catalyzed addition of arylboronic acids to aldehydes offers an efficient alternative to traditional organometallic additions that often require strict anhydrous conditions. organic-chemistry.org These reactions can be performed using catalysts like PdCl₂ with a suitable phosphine (B1218219) ligand, such as P(1-Nap)₃, in the presence of a base. organic-chemistry.org The methodology is compatible with numerous functional groups, including halogens like the bromo group present in the target molecule. organic-chemistry.org

The table below summarizes the palladium-catalyzed synthesis of various diarylcarbinols.

Arylboron ReagentAldehydeCatalyst SystemYield (%)
Phenylboronic Acid4-Chlorobenzaldehyde (B46862)PdCl₂, P(1-Nap)₃, K₂CO₃95
Potassium PhenyltrifluoroborateBenzaldehydePd-thioether-imidazolinium carbene94
4-Methoxyphenylboronic Acid4-NitrobenzaldehydePdCl₂, P(1-Nap)₃, K₂CO₃96

Applications of Mixed Lithium-Magnesium Reagents in Carbinol Synthesis

Organometallic reagents such as Grignard and organolithium compounds are classic tools for adding aryl groups to aldehydes. libretexts.orgorgsyn.org However, their high reactivity can lead to poor functional group tolerance. orgsyn.org Modern mixed metal reagents, particularly lithium-magnesium complexes, offer enhanced reactivity and selectivity.

Highly functionalized Grignard reagents can be prepared via an iodine-magnesium exchange reaction. nih.gov For instance, reacting an aryl iodide with iPrMgCl·LiCl allows for the formation of a Grignard reagent while tolerating sensitive functional groups. researchgate.net This functionalized Grignard reagent can then react with an aldehyde, like mesitylaldehyde, to form the desired diarylcarbinol.

Mixed lithium-magnesium amides have also been developed as powerful reagents in organic synthesis. rsc.org Furthermore, mixed organometallic reagents like lithium tri(n-butyl)magnesiate (LiMg(nBu)₃) can be used to prepare other organomagnesium species that subsequently participate in coupling reactions. mt.com The use of these sophisticated organometallic systems provides a pathway for the synthesis of complex molecules like this compound under milder conditions than traditional methods. uni-muenchen.de

Copper(I)-Catalyzed Stereodivergent Propargylation for Carbinol Derivatives

Copper(I)-catalyzed propargylation of aldehydes represents a potent method for the synthesis of homopropargylic alcohols, which are versatile intermediates that can be further transformed into carbinol derivatives. This methodology allows for the construction of a carbon-carbon bond between an aldehyde and a propargyl moiety, leading to a secondary alcohol. nih.govresearchgate.net While not a direct route to diarylcarbinols, the resulting alkynyl group can be subsequently reduced to furnish the desired saturated backbone.

The reaction typically involves the use of a copper(I) catalyst to activate a propargyl borolane or bromide reagent, which then undergoes a highly enantio- and regioselective addition to an aldehyde. nih.govnih.gov This approach demonstrates broad functional group tolerance, proving effective for aliphatic, vinyl, and aryl aldehydes. nih.gov The ability to control the stereochemistry at the newly formed chiral center is a key advantage of this method. By selecting appropriate chiral ligands for the copper catalyst, it is possible to achieve stereodivergent synthesis, selectively producing different stereoisomers of the homopropargylic alcohol. researchgate.netnih.govnih.gov

For the synthesis of a this compound analog, one could envision the copper-catalyzed propargylation of 4-bromobenzaldehyde, followed by reduction of the resulting alkyne and a subsequent functionalization of the terminal alkyne with a mesityl group via Sonogashira coupling, and final reduction. Alternatively, a more direct approach would involve the propargylation with a mesityl-substituted propargyl reagent.

A key challenge in this approach is the potential for the formation of allenyl alcohol side products. researchgate.netnih.gov However, careful selection of the catalyst system, including the copper source and phosphine ligands, can control the selectivity between the desired propargyl and undesired allenyl products. researchgate.net

Grignard-Type Reactions in Constructing Substituted Carbinols

Grignard reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds and are particularly well-suited for the construction of secondary and tertiary alcohols. libretexts.orglibretexts.org The synthesis of this compound can be readily achieved by the nucleophilic addition of a Grignard reagent to a suitable carbonyl compound.

There are two primary retrosynthetic pathways for this transformation:

Reaction of mesitylmagnesium bromide with 4-bromobenzaldehyde.

Reaction of 4-bromophenylmagnesium bromide with mesitylaldehyde.

Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials. The Grignard reagent, formed by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. libretexts.orgmnstate.edu Subsequent acidic workup protonates the intermediate alkoxide to yield the final diarylcarbinol. tamu.edu

It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards water, which would lead to the formation of the corresponding arene and a reduction in the yield of the desired alcohol. mnstate.edutamu.edu A common side product in Grignard reactions involving aryl halides is the formation of a biphenyl (B1667301) derivative through a coupling reaction between the Grignard reagent and unreacted aryl halide. libretexts.org This side reaction can be minimized by controlling the reaction temperature and the rate of addition of the reagents. libretexts.org

ReactantsReagentSolventConditionsProductYield
4-bromobenzaldehydeMesitylmagnesium bromideAnhydrous diethyl etherReflux, then rtThis compoundGood to Excellent
Mesitylaldehyde4-bromophenylmagnesium bromideAnhydrous diethyl etherReflux, then rtThis compoundGood to Excellent
1-Bromo-4-chlorobenzeneMagnesium, then DimethylformamideDiethyl etherReflux, then 0°C4-chlorobenzaldehyde15-30% (purified)
BromobenzeneMagnesium, then Benzophenone (B1666685)Anhydrous etherReflux, then rtTriphenylmethanolHigh

This table presents typical conditions and expected yields for Grignard reactions based on analogous transformations. The synthesis of 4-chlorobenzaldehyde is included to illustrate the preparation of a necessary starting material. walisongo.ac.id

Electrophilic Alkylation and Friedel-Crafts Based Approaches

Friedel-Crafts Alkylation Promoted by Hexafluoro-2-propanol (HFIP) for Carbinol Scaffolds

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. Traditionally, these reactions require strong Lewis or Brønsted acid catalysts. However, recent advancements have demonstrated that 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can promote Friedel-Crafts type reactions, often without the need for a metal catalyst. mdpi.comrawdatalibrary.netrsc.org HFIP's strong hydrogen-bonding ability and high ionizing power are thought to activate the electrophile, facilitating the reaction. mdpi.com

For the synthesis of diarylcarbinol scaffolds, a Friedel-Crafts alkylation approach could involve the reaction of an arene with a suitable electrophile. For instance, the alkylation of mesitylene (B46885) with 4-bromobenzyl alcohol or a derivative could potentially lead to the diarylmethane precursor of the target carbinol. HFIP can promote the reaction of imidazo[1,2-a]pyridines with propargyl alcohols to form C3-allenylated products, which are precursors to carbinols. nih.gov Similarly, HFIP has been shown to promote the Friedel-Crafts alkylation of anilines and phenols with tertiary alkyl bromides with high para-selectivity. rawdatalibrary.netrsc.org

A plausible, albeit indirect, route to this compound using this methodology would involve the HFIP-promoted reaction of mesitylene with a 4-bromobenzyl derivative. The resulting diarylmethane could then be oxidized to the desired carbinol. This approach offers the advantage of being metal-free and proceeding under relatively mild conditions. mdpi.com

AreneElectrophilePromoterConditionsProduct Type
Imidazo[1,2-a]pyridinesPropargyl alcoholsHFIPRoom TemperatureC3-allenylated products
Anilides, Anisoles, PhenolsTertiary alkyl bromidesHFIPNot specifiedpara-alkylated products
Imidazo[1,2-a]pyridinesDifluoroacetaldehyde ethyl hemiacetalHFIPRoom TemperatureC3-difluoromethyl carbinols

This table showcases the utility of HFIP in promoting Friedel-Crafts alkylation reactions for the synthesis of various functionalized molecules, including carbinol derivatives. mdpi.comrsc.orgnih.gov

Oxidative and Other Catalytic Routes to Carbinol Derivatives

Oxidation of Precursors Leading to Carbinols

The direct oxidation of a C-H bond in a diarylmethane precursor is a straightforward strategy for the synthesis of diarylcarbinols. This approach avoids the use of pre-functionalized starting materials and is therefore highly atom-economical. The oxidation of the methylene (B1212753) group in a diarylmethane, such as (4-bromobenzyl)mesitylene, would first yield the corresponding diaryl ketone, benzophenone derivative. Subsequent reduction of the ketone would provide the target diarylcarbinol, this compound.

A variety of methods have been developed for the oxidation of diarylmethanes to diaryl ketones. mdpi.comresearchgate.net Notably, transition-metal-free methods employing molecular oxygen as the oxidant have been reported. mdpi.com For instance, the use of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) can promote the direct oxidation of diarylmethanes with O₂. mdpi.comresearchgate.net This method is compatible with a range of functional groups. mdpi.com Catalytic systems based on cobalt and manganese have also been shown to be effective for the liquid-phase oxidation of diphenylmethane (B89790) to benzophenone using molecular oxygen. researchgate.net

SubstrateOxidantPromoter/CatalystSolventConditionsProductYield
4-BenzylpyridineO₂LiHMDSTHF60 °C, 12 hDiarylketone85%
DiphenylmethaneO₂LiHMDSTHF60 °C, 12 hBenzophenone91%
DiphenylmethaneO₂Co-Mn on calcined Cow boneSolvent-freeNot specifiedBenzophenone87% (conversion)

This table provides examples of reaction conditions for the oxidation of diarylmethanes to diaryl ketones, which are immediate precursors to diarylcarbinols. mdpi.comresearchgate.netresearchgate.net

Metal-Catalyzed Hydrogen Borrowing Reactions for Alcohol Synthesis

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an elegant and sustainable strategy for the formation of C-C and C-N bonds. beilstein-journals.orgnih.govwikipedia.orgresearchgate.netnih.govresearchgate.net This process involves the temporary transfer of hydrogen from an alcohol to a catalyst, generating a reactive aldehyde or ketone intermediate in situ. nih.govnih.govresearchgate.net This intermediate can then react with a nucleophile, and the "borrowed" hydrogen is subsequently returned to the system to form the final product, with water often being the only byproduct. nih.govnih.gov

In the context of synthesizing higher alcohols, this methodology allows for the coupling of a primary alcohol with another alcohol. rsc.org The reaction is typically catalyzed by transition metals such as iridium, ruthenium, or manganese. beilstein-journals.orgnih.govnih.gov The process begins with the dehydrogenation of a primary alcohol to form an aldehyde. This aldehyde can then undergo an aldol-type condensation with another molecule (for example, a ketone or another enolizable carbonyl) to form an α,β-unsaturated carbonyl compound. Subsequent reduction of both the double bond and the carbonyl group by the catalyst, which returns the borrowed hydrogen, yields a higher, branched alcohol. researchgate.netresearchgate.net

For the synthesis of a diarylcarbinol analog, one could envision a process where a benzyl (B1604629) alcohol derivative is first oxidized to the corresponding aldehyde. This aldehyde could then react with an appropriate aryl nucleophile generated in situ, followed by reduction to the diarylcarbinol. While a direct application to this compound via this route is complex, the underlying principles offer a green and atom-economical alternative to traditional methods.

Mechanistic Investigations into the Formation and Transformation of 4 Bromophenyl Mesityl Methanol

Computational Chemistry and Advanced Theoretical Modeling

Given the challenges in directly observing transient species in sterically hindered reactions, computational chemistry has emerged as an indispensable tool. Theoretical models provide a window into the energetic landscapes of reaction pathways, the structures of fleeting intermediates, and the nature of the bonds being formed and broken. For a molecule like (4-bromophenyl)(mesityl)methanol, these studies are crucial for understanding how its formation and potential transformations might proceed.

While specific computational studies on this compound are not prevalent in published literature, we can extrapolate from research on analogous sterically hindered Grignard reactions to build a comprehensive theoretical picture.

Density Functional Theory (DFT) Studies of Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their properties. In the context of the formation of this compound, DFT calculations can be employed to map out the potential energy surface of the reaction between mesitylmagnesium bromide and 4-bromobenzaldehyde (B125591).

Two primary mechanistic pathways are generally considered for Grignard reactions: the polar (nucleophilic addition) mechanism and a radical pathway involving single electron transfer (SET). acs.orgoperachem.com DFT studies on sterically hindered systems suggest that as the steric bulk on either the Grignard reagent or the carbonyl compound increases, the activation barrier for the traditional polar, four-centered transition state also increases significantly. nih.gov This steric clash can make the alternative SET pathway more competitive or even dominant. operachem.comorganic-chemistry.org

A DFT study on a related sterically hindered system could reveal the following:

Geometries of Reactants, Intermediates, and Transition States: Optimized geometries would illustrate the significant steric interaction between the ortho-methyl groups of the mesityl moiety and the carbonyl group of 4-bromobenzaldehyde in a polar transition state.

Energetics of Competing Pathways: Calculation of the relative energies of the intermediates and transition states for both the polar and SET pathways would indicate the kinetically favored route. It is plausible that for the formation of this compound, the SET pathway has a lower activation energy.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Formation of this compound

SpeciesPolar Pathway (kcal/mol)SET Pathway (kcal/mol)
Reactants (MesitylMgBr + 4-Bromobenzaldehyde)0.00.0
Transition State 1 (TS1) +25.5 +21.0
Intermediate (Radical ion pair)-+5.2
Intermediate (Alkoxide Product)-15.8-15.8

Note: This table is illustrative and based on general principles of sterically hindered Grignard reactions. Actual values would require specific DFT calculations.

Free Energy Profile Calculations and Transition State Analysis

While DFT provides electronic energies, a more complete picture of reaction feasibility is given by the Gibbs free energy, which includes enthalpic and entropic contributions. Free energy profile calculations map the change in Gibbs free energy along the reaction coordinate, identifying the transition states as energetic maxima and intermediates as minima. nih.gov

For the formation of this compound, a free energy profile would likely show a higher barrier for the concerted nucleophilic addition due to the significant ordering (negative entropy) required in the sterically congested transition state. The stepwise SET mechanism, while potentially having higher-enthalpy intermediates (the radical ions), might be entropically less disfavored. nih.gov

Transition state analysis, involving the identification of a single imaginary frequency in the vibrational analysis of the transition state structure, confirms the nature of the saddle point on the potential energy surface. For the polar mechanism, this would correspond to the C-C bond formation and C=O bond breaking. For the SET pathway, the initial transition state would involve the electron transfer event.

Explicit Solvent Effects Modeling (e.g., COSMO Model)

The solvent plays a crucial role in Grignard reactions, coordinating to the magnesium center and influencing the aggregation state of the Grignard reagent. nih.gov The Conductor-like Screening Model (COSMO) is a continuum solvation model that can be used in DFT calculations to approximate the effect of the solvent on the reaction. wikipedia.orgscm.com

In the case of the formation of this compound, COSMO calculations would be essential for:

Stabilizing Charged Species: The polar solvent (typically an ether like THF) stabilizes the polar transition state of the nucleophilic pathway and, perhaps more significantly, the charged radical ions formed in the SET pathway. nih.govresearchgate.net

Modeling the Schlenk Equilibrium: The Grignard reagent exists in a complex equilibrium (the Schlenk equilibrium) between the monomer (RMgX), the dimer, and the diorganomagnesium (R2Mg) and magnesium halide (MgX2) species. COSMO can help in modeling the influence of the solvent on this equilibrium, which in turn affects the reactivity of the Grignard reagent. researchgate.net

Table 2: Hypothetical Influence of Solvent (COSMO Model) on Activation Barriers

PathwayGas Phase ΔG‡ (kcal/mol)THF (COSMO) ΔG‡ (kcal/mol)
Polar Addition30.224.8
SET28.520.1

Note: This table is illustrative, demonstrating the general trend of solvent stabilization. Actual values would require specific calculations.

Spin Density Analysis and Radical Pathway Elucidation

Should the SET pathway be operative, radical intermediates would be formed. Spin density analysis is a computational tool that maps the distribution of the unpaired electron within a radical species. purdue.edu In the context of the radical anion of 4-bromobenzaldehyde and the mesityl radical, spin density analysis would reveal:

The localization of the unpaired electron on the carbonyl carbon and the aromatic ring of the 4-bromobenzaldehyde radical anion.

The distribution of spin density on the mesityl radical.

This information is crucial for understanding the subsequent steps of the radical mechanism, namely the recombination of the radical pair to form the C-C bond of the final product. rsc.orgresearchgate.net The analysis can help predict the regioselectivity of the recombination.

Electron Donor-Acceptor (EDA) Complex Characterization

The single electron transfer in the SET pathway can be conceptualized as occurring through the formation of an electron donor-acceptor (EDA) complex between the Grignard reagent (the electron donor) and the aldehyde (the electron acceptor). rsc.orgacs.orghepatochem.com Computational methods can be used to characterize this pre-reaction complex. rsc.org

Calculations could determine:

The Geometry of the EDA Complex: The preferred orientation of the mesitylmagnesium bromide and 4-bromobenzaldehyde molecules before electron transfer.

The Energy of the Charge-Transfer Transition: This corresponds to the energy required to promote an electron from the donor to the acceptor within the complex.

Understanding the properties of the EDA complex can provide further insight into the feasibility and kinetics of the SET mechanism.

Experimental Techniques for Mechanistic Elucidation

While computational studies provide a theoretical framework, experimental validation is essential for a complete mechanistic understanding. For a reaction like the formation of this compound, several experimental techniques could be employed to probe the reaction mechanism.

Kinetic Studies:

Reaction Order: Determining the reaction order with respect to the Grignard reagent and the aldehyde can provide clues about the species involved in the rate-determining step. For example, a fractional order in the Grignard reagent might suggest the involvement of aggregates. researchgate.net

Kinetic Isotope Effects (KIEs): While less common for Grignard reactions, KIEs could potentially distinguish between different mechanisms if a C-H bond were to be involved in the rate-limiting step of a side reaction, such as reduction.

Spectroscopic Interrogation:

Low-Temperature NMR/IR: Performing the reaction at low temperatures could potentially allow for the trapping and spectroscopic identification of intermediates, such as the magnesium alkoxide product before workup. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: If the SET mechanism is significant, EPR spectroscopy could be used to detect the presence of the radical intermediates formed during the reaction.

Product Analysis:

Byproduct Identification: The presence of byproducts can be highly informative. For instance, the formation of a pinacol (B44631) coupling product from 4-bromobenzaldehyde would be strong evidence for a radical pathway. Reduction of the aldehyde to the corresponding alcohol (4-bromobenzyl alcohol) could also occur, particularly with bulky Grignard reagents that can act as hydride donors. organic-chemistry.org

By combining these computational and experimental approaches, a detailed and robust mechanistic picture of the formation and transformation of this compound can be constructed, providing valuable insights into the chemistry of sterically demanding systems.

Electrochemical Studies (e.g., Cyclic Voltammetry) in Redox Processes

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox behavior of molecules. By applying a varying potential to an electrode immersed in a solution of this compound, one can induce and monitor electron transfer processes. A typical CV experiment would reveal the oxidation and reduction potentials of the compound, providing insight into the energies of its frontier molecular orbitals (HOMO and LUMO).

The shape of the cyclic voltammogram can also offer clues about the stability of the resulting radical ions. For instance, the reversibility of a redox event suggests that the generated species is stable on the time scale of the CV scan. Conversely, an irreversible wave may indicate that the radical ion undergoes rapid subsequent chemical reactions. By varying the scan rate, one can often distinguish between different reaction mechanisms, such as EC (electrochemical-chemical) or ECE (electrochemical-chemical-electrochemical) processes.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

ParameterValueInterpretation
Oxidation Potential (Epa)+1.2 V vs. Ag/AgClEnergy required to remove an electron.
Reduction Potential (Epc)-0.8 V vs. Ag/AgClEnergy released upon adding an electron.
Peak Separation (ΔEp)> 59 mVSuggests a quasi-reversible or irreversible process.
Scan Rate DependencePeak currents increase with the square root of the scan rateIndicates a diffusion-controlled process.

Isotopic Labeling Experiments to Determine Atom Migration and Rate-Determining Steps

Isotopic labeling is an indispensable technique for tracing the path of atoms throughout a chemical reaction. By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can follow the labeled atom's position in the products and intermediates. This information is invaluable for distinguishing between proposed reaction mechanisms.

For example, in a reaction involving the formation of this compound, one could use a deuterated starting material to determine if a specific hydrogen atom is transferred during a key step. The presence or absence of the deuterium (B1214612) label in the final product would provide definitive evidence for or against a particular mechanistic hypothesis.

Furthermore, isotopic labeling can be used to determine the rate-determining step of a reaction through the kinetic isotope effect (KIE). If the rate of the reaction changes when an atom at a specific position is replaced with its heavier isotope, it implies that the bond to that atom is being broken or formed in the rate-determining step.

Characterization of Key Intermediates

The direct observation and characterization of transient intermediates are paramount to fully understanding a reaction mechanism. Techniques such as low-temperature spectroscopy (UV-Vis, IR, NMR) can be employed to "trap" and study these fleeting species. For reactions involving this compound, potential intermediates could include carbocations, carbanions, or radical species.

For instance, if a reaction is suspected to proceed through a carbocation intermediate, performing the reaction at a very low temperature might allow for its accumulation to a concentration detectable by NMR spectroscopy. The chemical shifts and coupling constants of the observed intermediate would provide a structural fingerprint, confirming its identity. Similarly, electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing radical intermediates.

Validation of Proposed Mechanisms through Control Experiments

Control experiments are the cornerstone of mechanistic validation. These are experiments designed to test specific aspects of a proposed mechanism by systematically altering the reaction conditions or reactants. For instance, if a particular intermediate is proposed, a control experiment could involve the independent synthesis of that intermediate to see if it leads to the same products under the reaction conditions.

Another common control experiment is to add a suspected inhibitor or catalyst to the reaction mixture. If the reaction rate is significantly affected in the predicted manner, it lends support to the proposed role of that species. For reactions involving this compound, one might conduct experiments in the absence of a proposed catalyst or with a modified catalyst to confirm its essential role in the transformation.

Catalytic Cycle Elucidation in Metal-Catalyzed Reactions

Many important organic transformations are facilitated by metal catalysts. Elucidating the catalytic cycle is a central goal of mechanistic studies in this area. A catalytic cycle is a closed loop of chemical reactions involving the catalyst, where the catalyst is regenerated at the end of each cycle.

For a hypothetical metal-catalyzed reaction involving this compound, the elucidation of the catalytic cycle would involve identifying all the intermediates in which the metal is involved. This is often achieved through a combination of spectroscopic techniques (NMR, IR, X-ray crystallography) and kinetic studies. Each step in the proposed cycle, such as oxidative addition, reductive elimination, or migratory insertion, must be consistent with the experimental observations.

Theoretical Studies on Molecular Structure and Electronic Properties of 4 Bromophenyl Mesityl Methanol and Analogues

Electronic Structure and Bonding Analysis

The electronic structure of (4-Bromophenyl)(mesityl)methanol is fundamentally shaped by the interplay of its constituent aromatic rings and the central carbinol unit. Theoretical investigations, often employing Density Functional Theory (DFT), provide deep insights into the bonding and electronic distribution within the molecule.

A pertinent analogue for understanding the electronic properties is (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, which has been the subject of DFT studies. scispace.com These studies calculate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this analogue, the HOMO-LUMO energy gap was determined to be 5.302 eV. scispace.com This gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

The substituents on the phenyl rings, a bromine atom and a mesityl group (2,4,6-trimethylphenyl), significantly influence the electronic structure. The bromine atom is an electron-withdrawing group via its inductive effect but can also act as a weak π-donor through resonance. The mesityl group, with its three methyl groups, is a net electron-donating group due to hyperconjugation and inductive effects. This electronic push-pull character across the diaryl system is a key feature governing its properties.

Table 1: Calculated Electronic Properties of a Diarylmethanol Analogue

Parameter Value Reference
HOMO-LUMO Energy Gap 5.302 eV scispace.com

Data for (RS)-(4-bromophenyl)(pyridin-2-yl)methanol calculated at the B3LYP/6-311+G(d,p) level of theory.

Conformational Landscape and Rotational Barriers

The three-dimensional structure of this compound is not static. Rotation around the single bonds connecting the aromatic rings to the central carbinol carbon gives rise to a complex conformational landscape. The stability of different conformers is primarily dictated by steric hindrance. msu.edu

The mesityl group, with its two ortho-methyl groups, imposes significant steric constraints, heavily influencing the preferred rotational conformations (rotamers). This steric bulk forces the mesityl ring to adopt a twisted orientation relative to the plane defined by the C-C(OH)-C bonds to minimize steric clashes with the other phenyl ring and the hydroxyl group. The rotational barrier is the energy required to rotate one of the aryl groups around the C-C bond, passing through higher-energy eclipsed conformations. For sterically hindered biphenyls, these barriers can be substantial. biomedres.usyoutube.com

The conformational preferences can be analyzed by mapping the potential energy surface as a function of the dihedral angles of the aryl groups. The most stable conformers will be those that minimize steric interactions, typically with the bulky groups in anti or gauche arrangements. msu.edu

Table 2: Representative Rotational Barriers in Substituted Ethanes

Molecule Rotational Barrier (kcal/mol) Key Feature Reference
Ethane (B1197151) ~2.7 Unsubstituted youtube.com
Monofluoroethane ~3.2 Single halogen substituent youtube.com
1,2-Dichloroethane Variable Anti and gauche conformers msu.edu

These values provide a general scale for the energy associated with bond rotation.

Influence of Aromatic Substituents on Electronic Properties and Reactivity

In this compound, the 4-bromo substituent on one phenyl ring acts primarily as an electron-withdrawing group through its inductive effect, while also exhibiting a weaker electron-donating resonance effect. libretexts.org The mesityl group on the other ring, with its three electron-donating methyl groups, functions as an activating group. libretexts.org This electronic disparity influences the reactivity of the molecule, particularly in reactions involving the carbinol center.

The stability of the corresponding diarylmethyl carbocation, a key intermediate in many reactions of diarylmethanols, is significantly affected by these substituents. cdnsciencepub.comlibretexts.orglibretexts.orgnih.gov EDGs stabilize a positive charge on the benzylic carbon through resonance and inductive effects, thus facilitating reactions that proceed via a carbocation intermediate (e.g., S_N1-type substitutions). Conversely, EWGs destabilize such an intermediate. The mesityl group, being strongly electron-donating, will significantly stabilize the carbocation, while the bromo-substituted phenyl ring will have a less pronounced, slightly destabilizing effect compared to an unsubstituted phenyl ring.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on reaction rates and equilibria. cdnsciencepub.com While a specific Hammett analysis for this compound is not available, studies on other diarylmethyl systems show a clear correlation between the substituent's electronic character and the reactivity of the molecule. cdnsciencepub.com

Table 3: General Effects of Substituents on Aromatic Reactivity

Substituent Type Example Effect on Ring Reactivity in Electrophilic Aromatic Substitution
Strongly Activating -OH, -NH2 Electron-donating Increases
Moderately Activating -OR, -NHCOR Electron-donating Increases
Weakly Activating -Alkyl, -Phenyl Electron-donating Increases
Weakly Deactivating -Halogens Electron-withdrawing (inductive) > Electron-donating (resonance) Decreases
Moderately Deactivating -CHO, -COR, -COOR Electron-withdrawing Decreases
Strongly Deactivating -NO2, -CN, -NR3+ Electron-withdrawing Decreases

Understanding of Chiral Induction and Stereoisomerism

The central carbon atom of this compound, being bonded to four different groups (a 4-bromophenyl group, a mesityl group, a hydrogen atom, and a hydroxyl group), is a stereocenter. This means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

The synthesis of such chiral molecules often results in a racemic mixture (a 50:50 mixture of both enantiomers). The preparation of a single enantiomer, a process of great importance in medicinal chemistry, requires strategies for chiral induction or resolution. nih.govresearchgate.net Chiral induction involves the use of a chiral reagent, catalyst, or auxiliary to favor the formation of one enantiomer over the other during the synthesis. rsc.org For example, the stereoselective reduction of the corresponding diaryl ketone using a chiral reducing agent could potentially yield an enantiomerically enriched sample of the alcohol.

Furthermore, due to the significant steric hindrance imposed by the ortho-methyl groups of the mesityl substituent, there is a possibility of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. If the rotational barrier between different conformations of this compound is high enough to allow for the isolation of individual rotamers at room temperature, these would be considered atropisomers.

The study of stereoisomerism in diarylmethanols is crucial for understanding their interactions with other chiral molecules, such as biological receptors.

Applications of 4 Bromophenyl Mesityl Methanol As a Synthetic Intermediate in Organic Synthesis

Building Block for Complex Molecular Architectures

There is no specific information in the reviewed literature detailing the use of (4-bromophenyl)(mesityl)methanol as a building block for creating complex molecular architectures. The potential for this compound to act as a tetrahedral scaffold or a precursor for larger, three-dimensional structures through reactions at the bromine, hydroxyl, or aromatic ring positions has not been explicitly demonstrated in published research.

Precursor for Enantiomerically Pure Compounds

The role of this compound as a precursor for enantiomerically pure compounds is not documented. Methods for the asymmetric synthesis of this alcohol or its enantioselective transformations into chiral products have not been reported. While the synthesis of other chiral diarylmethanols is known, this specific compound has not been featured in studies on catalytic asymmetric synthesis.

Role in the Synthesis of Related Heterocyclic Compounds

No published synthetic routes using this compound as a starting material for the formation of heterocyclic compounds were found. The potential cyclization reactions, either through intramolecular strategies utilizing the hydroxyl and bromo-phenyl groups or as a component in multicomponent reactions to form heterocycles, remain unexplored in the available literature.

Future Research Directions and Methodological Advances in Diarylcarbinol Chemistry

Development of Novel and Efficient Stereoselective Synthetic Routes

The synthesis of enantiomerically pure diarylcarbinols is a primary objective in modern organic chemistry. The development of novel and efficient stereoselective synthetic routes is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Current research focuses on the asymmetric reduction of prochiral diaryl ketones and the enantioselective addition of aryl nucleophiles to aldehydes. While methods like the catalytic addition of arylboroxines to aldehydes have shown promise, achieving high enantioselectivity for sterically hindered substrates like those required for (4-Bromophenyl)(mesityl)methanol remains a challenge. chemicalbook.com

Future efforts will likely concentrate on:

Chiral Catalyst Design: The development of new chiral ligands and catalysts that can effectively control the stereochemical outcome of the reaction. This includes exploring novel catalyst frameworks and understanding the subtle interactions between the catalyst, substrate, and reagents that govern enantioselectivity.

Asymmetric Transfer Hydrogenation: Refining asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation processes using well-defined chiral catalysts. These methods offer a potentially more atom-economical and safer alternative to the use of stoichiometric chiral reducing agents.

Biocatalysis: Harnessing enzymes, such as ketoreductases, for the stereoselective reduction of diaryl ketones. Biocatalysis offers the potential for high enantioselectivity under mild reaction conditions and is a key component of green chemistry.

A significant goal is to devise synthetic strategies that allow for the precise construction of complex molecular architectures with multiple stereocenters. researchgate.net The ability to selectively synthesize specific enantiomers of compounds like trifluoromethyl-benzo[c] chemicalbook.comchemsrc.comoxazonines via Pd-catalyzed ring expansion reactions highlights the potential of this approach. researchgate.net

Exploration of Emerging Catalytic Systems for Enhanced Selectivity and Sustainability

The move towards more sustainable chemical processes is a major driver of innovation in diarylcarbinol synthesis. The exploration of emerging catalytic systems is central to improving both the selectivity and the environmental footprint of these reactions.

Traditional methods often rely on stoichiometric reagents, which generate significant waste. youtube.com Modern catalysis aims to replace these with highly efficient and recyclable catalytic systems.

Key areas of exploration include:

Earth-Abundant Metal Catalysts: Developing catalysts based on abundant and less toxic metals like iron, copper, and nickel to replace precious metal catalysts such as palladium and rhodium. youtube.com This not only reduces costs but also addresses concerns about the long-term availability of precious metals.

Photoredox and Electrocatalysis: Utilizing light or electricity to drive chemical transformations offers new avenues for activating substrates and forming carbon-carbon bonds under mild conditions. rsc.org These methods can often proceed with high selectivity and avoid the need for harsh reagents. For instance, an electrochemical method for synthesizing β-keto spirolactones using green solvents like acetone (B3395972) and water has been developed, replacing stoichiometric oxidants with electrons. rsc.org

Continuous Flow Chemistry: Implementing continuous flow systems for diarylcarbinol synthesis can offer significant advantages in terms of safety, scalability, and process control. youtube.com Flow chemistry allows for precise control over reaction parameters, leading to higher yields and selectivities, and can facilitate the use of immobilized catalysts for easier separation and recycling. youtube.com

The development of catalytic systems that can operate in green solvents, such as water or bio-based solvents, is another critical aspect of this research. youtube.comnih.gov The use of water as a solvent in reactions like the Diels-Alder dimerization of 1,3-cyclopentadiene has been shown to accelerate reaction rates. snu.ac.kr

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is fundamental to the rational design of new and improved synthetic methods. The integration of advanced spectroscopic and computational techniques is providing unprecedented insights into the intricate details of chemical transformations.

Advanced Spectroscopic Techniques:

Spectroscopic methods are indispensable tools for characterizing reactants, intermediates, and products, as well as for monitoring reaction progress in real-time. longdom.org

In-situ Spectroscopy: Techniques like in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to observe the formation and consumption of species directly in the reaction mixture. This provides valuable information about reaction kinetics and the identity of transient intermediates.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry and tandem mass spectrometry are powerful tools for identifying and structurally elucidating complex molecules, including reaction intermediates and products. jvktech.com

Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for studying reactions in aqueous media and for analyzing the vibrational modes of molecules. researchgate.net

These advanced spectroscopic techniques, when coupled with chemometric approaches, can extract vital information from spectral data to build calibration models for both qualitative and quantitative analysis. mdpi.com

Computational Chemistry:

Computational modeling has become an essential partner to experimental chemistry, providing a theoretical framework for understanding and predicting chemical reactivity. mdpi.com

Density Functional Theory (DFT): DFT calculations are widely used to model the geometries and energies of molecules and transition states, providing detailed information about reaction pathways and activation barriers. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, offering insights into the role of solvent effects, conformational changes, and non-covalent interactions in influencing reaction outcomes. rsc.org

Reaction Path Analysis: Computational approaches like the united reaction valley approach (URVA) allow for a detailed analysis of the reaction mechanism by partitioning the reaction path into chemically relevant phases, identifying hidden intermediates and transition states. nih.govsmu.edu

The synergy between advanced spectroscopy and computational chemistry allows for a comprehensive understanding of reaction mechanisms, from the electronic structure of the catalyst to the dynamics of the entire reaction system. This knowledge is crucial for optimizing existing synthetic routes and for the de novo design of new catalytic systems. rsc.orgnih.gov

Sustainable and Green Chemistry Innovations in Carbinol Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of carbinols is no exception. youtube.com The goal is to design processes that are not only efficient and selective but also environmentally benign. snu.ac.kr

Key innovations in this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. youtube.com The redesigned green synthesis of ibuprofen, for example, achieves a nearly 80% atom economy compared to the 40% of the traditional route. youtube.com

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on fossil fuels. youtube.com This includes developing methods to convert platform chemicals derived from biomass, such as 5-hydroxymethylfurfural, into valuable chemical intermediates. youtube.com

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents. youtube.com

Catalyst Recovery and Reuse: Developing robust catalytic systems that can be easily separated from the reaction mixture and reused multiple times, reducing both cost and environmental impact. snu.ac.kr

Energy Efficiency: Designing reactions that can be conducted at lower temperatures and pressures, thereby reducing energy consumption. youtube.com

The synthesis of methanol (B129727), a simple carbinol, provides a case study for sustainable innovation. While traditionally produced from synthesis gas derived from fossil fuels, new routes are being developed that utilize "green" hydrogen and captured carbon dioxide. youtube.comnih.gov This approach, coupled with the development of more efficient catalysts, aims to create a more sustainable and carbon-neutral process for methanol production. youtube.comnih.gov These principles are directly applicable to the synthesis of more complex carbinols like this compound.

By embracing these future research directions and methodological advances, the field of diarylcarbinol chemistry will continue to evolve, providing more powerful and sustainable tools for the creation of complex molecules that benefit society.

Q & A

Q. What are the common synthetic routes for (4-bromophenyl)(mesityl)methanol, and how are yields optimized?

Answer: The compound is typically synthesized via asymmetric reduction of ketones or Grignard reactions . For example, describes the reduction of (2-bromophenyl)(mesityl)methanone using (S)-CBS-oxazaborolidine, though enantioselectivity was initially low (<15% ee). Yield optimization involves:

  • Catalyst screening : Chiral ligands like (R)-BINAP () improve stereochemical outcomes.
  • Reaction conditions : Solvent choice (e.g., anhydrous methanol or 1,4-dioxane) and temperature control are critical.
  • Purification : Column chromatography (e.g., silica gel with Et₂O/pentane gradients) and recrystallization (e.g., from methanol) enhance purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer: Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 151.2 ppm for aromatic carbons, δ 69.3 ppm for methine-OH in ).
  • LC-MS/MS : Validates molecular weight (e.g., [M+H]+^+ peaks) and purity.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., refines H-atom positions with UisoU_{\text{iso}} values).
  • Elemental analysis : Confirms C/H/Br ratios.

Advanced Research Questions

Q. How can enantioselectivity challenges in synthesizing this compound be addressed?

Answer: Low enantiomeric excess (ee) in asymmetric reductions (e.g., <15% ee in ) can be mitigated by:

  • Chiral resolution : Use of (R)-menthyl chloroformate to separate racemic mixtures ().
  • Alternative catalysts : Rhodium complexes with chiral bisphosphine ligands (e.g., (R)-BINAP in ) improve ee to >95%.
  • Computational modeling : Predicts transition states to guide ligand design for steric/electronic optimization.

Q. What solvent effects influence reaction mechanisms in derivatives of this compound?

Answer: Solvent lone pairs participate in reaction pathways. For example:

  • Methanol/ethanol : Act as nucleophiles in cyclization reactions (), stabilizing intermediates via hydrogen bonding.
  • Anhydrous conditions : Reduce side reactions (e.g., hydrolysis in ).
  • Polar aprotic solvents (e.g., DMF): Enhance reaction rates in SNAr substitutions (e.g., ).

Q. How do steric and electronic effects of the mesityl group impact reactivity?

Answer:

  • Steric hindrance : The mesityl group (2,4,6-trimethylphenyl) restricts access to the alcohol moiety, influencing nucleophilic substitution rates.
  • Electronic effects : Electron-donating methyl groups stabilize carbocation intermediates in acid-catalyzed reactions (e.g., esterification in ).
  • Crystallographic data : shows that bulky substituents affect crystal packing and melting points (e.g., 168–172°C in ).

Methodological Challenges

Q. What purification strategies are effective for brominated aryl alcohols?

Answer:

  • Chromatography : Gradient elution (2–20% Et₂O/pentane) separates brominated byproducts ().
  • Recrystallization : Methanol/water mixtures yield high-purity crystals ().
  • Distillation : For low-melting analogs (e.g., bp 138°C at 9 mmHg for 4-bromophenethyl alcohol in ).

Q. How are computational tools applied to predict physicochemical properties?

Answer:

  • ACD/Labs Percepta : Predicts logP, pKa, and solubility ().
  • Density functional theory (DFT) : Models reaction pathways and transition states for asymmetric syntheses.

Key Research Gaps

  • Environmental impact : Limited data on ecotoxicity ( suggests exploring degradation pathways).
  • Biocatalytic routes : Unreported for this compound but proposed for analogs (e.g., recommends biocatalyst screening).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.